Benmoxin

Descripción

This compound is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was first synthesized in 1967 and rapidly used in Europe as an antidepressant. However, this agent is no longer marketed.

This compound is a small molecule drug with a maximum clinical trial phase of II.

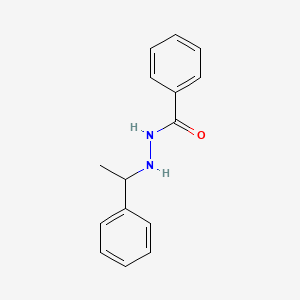

structure

Structure

3D Structure

Propiedades

IUPAC Name |

N'-(1-phenylethyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWNZPMDJIGBED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046220 | |

| Record name | Benmoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7654-03-7 | |

| Record name | Benmoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7654-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benmoxin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007654037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benmoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benmoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benmoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENMOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9FY2SGBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benmoxin's Mechanism of Action on Monoamine Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benmoxin, also known as mebamoxine, is classified as an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1][2] First synthesized in 1967, it was utilized as an antidepressant in Europe but is no longer on the market.[1][2] This technical guide delineates the core mechanism of action of this compound on monoamine oxidase (MAO), providing a detailed overview for researchers, scientists, and professionals in drug development. The document covers the biochemical pathways, expected quantitative inhibitory parameters, and relevant experimental protocols characteristic of a hydrazine-based irreversible MAOI.

Introduction to Monoamine Oxidase and this compound

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[3][4] By breaking down these key signaling molecules in the presynaptic neuron, MAOs play a crucial role in regulating mood, emotion, and various physiological processes.[4][5] There are two main isoforms of MAO: MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[4]

This compound, as a non-selective MAOI, inhibits both MAO-A and MAO-B.[1][2] Its irreversible nature implies the formation of a stable, covalent bond with the enzyme, leading to a long-lasting inhibition that is only overcome by the synthesis of new enzyme molecules.[5]

Mechanism of Action: Irreversible Inhibition

The primary mechanism of action for this compound involves the irreversible inhibition of both MAO-A and MAO-B. As a hydrazine derivative, this compound is believed to act as a mechanism-based inhibitor, also known as a "suicide inhibitor."

The proposed sequence of events is as follows:

-

Binding to the Active Site: this compound initially binds to the active site of the MAO enzyme in a reversible manner.

-

Enzymatic Conversion: The enzyme's catalytic machinery then oxidizes the hydrazine moiety of this compound.

-

Formation of a Reactive Intermediate: This oxidation generates a highly reactive chemical species.

-

Covalent Adduct Formation: The reactive intermediate then rapidly forms a covalent bond with a component of the enzyme's active site, typically the flavin adenine dinucleotide (FAD) cofactor.

-

Enzyme Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its natural monoamine substrates.

This mechanism-based inhibition is a hallmark of many hydrazine-derived MAOIs.

Signaling Pathway of MAO Inhibition

The following diagram illustrates the general signaling pathway affected by the inhibition of monoamine oxidase.

Caption: General signaling pathway of monoamine oxidase inhibition by this compound.

Quantitative Data

Table 1: Representative Inhibitory Potency (IC50) of a Hydrazine-based MAOI

| Enzyme Target | Substrate | Representative IC50 (nM) |

| MAO-A | Serotonin | 50 - 200 |

| MAO-B | Phenylethylamine | 100 - 500 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Representative Inhibition Constants (Ki) and Inactivation Rate (k_inact)

| Enzyme Target | Ki (nM) | k_inact (min⁻¹) |

| MAO-A | 25 - 100 | 0.1 - 0.5 |

| MAO-B | 50 - 250 | 0.05 - 0.3 |

Ki (Inhibition constant) indicates the binding affinity of the inhibitor to the enzyme. k_inact (rate of inactivation) describes the rate at which the enzyme is irreversibly inactivated.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of irreversible MAOIs.

In Vitro MAO Inhibition Assay

Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound stock solution (in DMSO)

-

Substrates: kynuramine for MAO-A, benzylamine for MAO-B

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer or fluorometer

-

96-well microplates

Protocol:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Calculate the initial reaction velocities for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis.

Determination of Ki and k_inact

Objective: To characterize the kinetics of irreversible inhibition.

Protocol:

-

Incubate the MAO enzyme with various concentrations of this compound for different time intervals.

-

At each time point, take an aliquot of the reaction mixture and dilute it to stop the inactivation process.

-

Measure the remaining enzyme activity using the standard MAO inhibition assay described above.

-

Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each this compound concentration.

-

The apparent first-order rate constant (k_obs) for each inhibitor concentration is determined from the negative slope of these lines.

-

Plot the k_obs values against the this compound concentration.

-

The k_inact and Ki can be determined by fitting the data to the Michaelis-Menten equation for irreversible inhibitors.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing an irreversible MAO inhibitor.

Caption: Experimental workflow for characterizing an irreversible MAO inhibitor.

Conclusion

This compound functions as a non-selective, irreversible inhibitor of both MAO-A and MAO-B through a mechanism-based inactivation process characteristic of hydrazine derivatives. While specific quantitative data for this compound is scarce due to its discontinued status, this guide provides a comprehensive overview of its expected mechanism of action, representative inhibitory parameters, and the standard experimental protocols for characterization. This information serves as a valuable resource for researchers and professionals in the fields of pharmacology and drug development interested in the broader class of irreversible monoamine oxidase inhibitors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Untitled Document [ucl.ac.uk]

The Historical Trajectory of Benmoxin: An Early Monoamine Oxidase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benmoxin, also known as mebamoxine, emerged in the late 1960s as a novel antidepressant agent.[1] As an irreversible and non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine class, its therapeutic effect was predicated on the modulation of monoamine neurotransmitter levels in the brain.[1][2] Synthesized in 1967, it saw clinical use in Europe for the treatment of depression.[1][2] However, this compound is no longer marketed, a fate shared by many early MAOIs due to a combination of factors including dietary restrictions and the advent of newer antidepressant classes with more favorable safety profiles. This whitepaper provides a technical overview of the historical development of this compound, its mechanism of action, and the broader context of its rise and fall within the landscape of antidepressant therapeutics. While detailed clinical trial data and specific experimental protocols are scarce in contemporary literature due to its age, this guide synthesizes the available information to provide a comprehensive understanding for a scientific audience.

Introduction: The Dawn of Monoaminergic Antidepressants

The development of this compound occurred during a pivotal era in psychopharmacology—the dawn of the monoamine hypothesis of depression. This theory posited that a deficiency in the brain of certain neurotransmitters, namely serotonin, norepinephrine, and dopamine, was a key etiological factor in depressive disorders. The first generation of antidepressants, including the MAOIs and tricyclic antidepressants (TCAs), were discovered, often serendipitously, to increase the synaptic availability of these monoamines.

This compound, with its synthesis in 1967, was part of the expansion of the MAOI class of antidepressants.[1] These drugs represented a significant therapeutic advance for patients with severe depression. However, their use was accompanied by significant safety concerns, most notably the risk of a hypertensive crisis when patients consumed foods rich in tyramine. This "cheese effect" necessitated strict dietary restrictions, a significant burden for patients and a major driver for the development of alternative antidepressant medications.

Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

This compound is classified as an irreversible and non-selective monoamine oxidase inhibitor (MAOI).[1] Its primary pharmacological action is the inhibition of the monoamine oxidase (MAO) enzyme system. MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron and in the synaptic cleft.

There are two main isoforms of this enzyme:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine.

-

MAO-B: Primarily metabolizes dopamine.

As a non-selective inhibitor, this compound acts on both MAO-A and MAO-B. By irreversibly binding to and inactivating these enzymes, this compound prevents the breakdown of serotonin, norepinephrine, and dopamine. This leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms.

The irreversible nature of its binding means that the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take up to two weeks. This has significant implications for drug-drug interactions and the washout period required when switching to or from other serotonergic medications.

Historical Clinical Development and Use

The available information indicates its use for the treatment of depression. As with other MAOIs of its time, its use would have been guided by clinical observation and titration to a therapeutic effect, balanced against the emergence of side effects.

Table 1: Summary of Known this compound Properties

| Property | Description |

| Generic Name | This compound |

| Synonym | Mebamoxine |

| Drug Class | Monoamine Oxidase Inhibitor (MAOI) |

| Chemical Class | Hydrazine |

| Year of Synthesis | 1967 |

| Mechanism of Action | Irreversible, non-selective MAO-A and MAO-B inhibitor |

| Primary Indication | Depression |

| Marketing Status | No longer marketed |

Experimental Protocols: A General Framework

Preclinical Evaluation

Preclinical studies would have been essential to characterize the pharmacological profile of this compound.

-

In Vitro Enzyme Inhibition Assays: To determine the inhibitory potency of this compound against MAO-A and MAO-B, assays using isolated enzyme preparations from sources such as rat or human liver mitochondria would have been conducted. The concentration of this compound required to inhibit 50% of the enzyme activity (IC50) would have been a key parameter.

-

Animal Models of Depression: The antidepressant potential of this compound would have been assessed in various animal models. Common models during that period included:

-

Forced Swim Test (Porsolt Test): Measuring the immobility time of rodents in a container of water, with a reduction in immobility suggesting an antidepressant-like effect.

-

Tail Suspension Test: Similar to the forced swim test, this model measures the duration of immobility when a rodent is suspended by its tail.

-

Reserpine-Induced Hypothermia/Akinesia: Reserpine depletes monoamines, and the ability of a drug to reverse the resulting symptoms is indicative of antidepressant activity.

-

-

Toxicology Studies: Acute and chronic toxicology studies in animal models (e.g., rodents, canines) would have been conducted to determine the safety profile of this compound and to identify potential target organs for toxicity.

Clinical Trials

The clinical development of this compound would have followed a phased approach, although the specific designs of these early trials are not well-documented in accessible records.

-

Phase I: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics (absorption, distribution, metabolism, and excretion).

-

Phase II: Studies in a small group of patients with depression to evaluate efficacy and further assess safety. Dose-ranging studies would have been conducted to determine the optimal therapeutic dose.

-

Phase III: Larger, multicenter studies comparing this compound to a placebo and/or an active comparator (such as a tricyclic antidepressant) to confirm efficacy and safety in a broader patient population.

The Decline of this compound and First-Generation MAOIs

The discontinuation of this compound and other early, non-selective, irreversible MAOIs can be attributed to several factors:

-

The "Cheese Effect": The risk of a hypertensive crisis with tyramine-containing foods was a major clinical challenge and a significant safety concern.

-

Drug-Drug Interactions: The irreversible nature of MAO inhibition led to a high potential for dangerous interactions with other medications, particularly those that increase serotonin levels (e.g., certain analgesics, other antidepressants), which could lead to serotonin syndrome.

-

Development of Safer Alternatives: The introduction of Selective Serotonin Reuptake Inhibitors (SSRIs) in the late 1980s and other newer classes of antidepressants with improved safety and tolerability profiles led to a significant decline in the use of older MAOIs.

Conclusion

This compound represents an important chapter in the history of antidepressant development. As an early MAOI, it provided a valuable therapeutic option for individuals with depression at a time when treatments were limited. Its mechanism of action, the irreversible and non-selective inhibition of monoamine oxidase, was a direct application of the burgeoning monoamine hypothesis of depression. However, the inherent risks associated with this class of drugs, coupled with the advent of safer and more tolerable alternatives, ultimately led to its discontinuation. For researchers and drug development professionals today, the story of this compound serves as a reminder of the critical importance of balancing efficacy with safety and the continuous drive for innovation in the pursuit of better therapeutic agents. The challenges faced with early MAOIs like this compound have paved the way for the development of more refined and targeted therapies for depressive disorders.

References

Chemical structure and properties of Benmoxin (C15H16N2O)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benmoxin (trade names Neuralex, Nerusil), also known as mebamoxine, is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1] First synthesized in 1967, it was historically used as an antidepressant in Europe but is no longer marketed.[1] This guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols relevant to its synthesis and evaluation, designed for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically known as N'-(1-phenylethyl)benzohydrazide.[1] It is a member of the benzoic acids family. The molecule contains a hydrazine moiety, which is characteristic of this class of MAOIs.

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂O | [1] |

| Molecular Weight | 240.30 g/mol | [1] |

| CAS Number | 7654-03-7 | [1] |

| Melting Point | 93-94 °C | ChemicalBook |

| Boiling Point | 383.02 °C (estimated) | ChemicalBook |

| Density | 1.0611 g/cm³ (estimated) | ChemicalBook |

| pKa | 12.29 ± 0.23 (predicted) | ChemicalBook |

| LogP | 3.26 | |

| Topological Polar Surface Area | 44.62 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 4 |

Mechanism of Action

This compound functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the synaptic cleft. By irreversibly binding to and inhibiting both isoforms of MAO (MAO-A and MAO-B), this compound prevents the breakdown of these neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the brain, which is believed to be the primary mechanism behind its antidepressant effects.

Experimental Protocols

Synthesis of this compound (N'-(1-phenylethyl)benzohydrazide)

This protocol describes a plausible two-step synthesis of this compound, starting from the formation of benzohydrazide, followed by its condensation with 1-phenylethanone and subsequent reduction.

Step 1: Synthesis of Benzohydrazide

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl benzoate (0.1 mol, 13.62 g) and ethanol (100 mL).

-

Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (0.2 mol, 10.01 g) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product, benzohydrazide, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure benzohydrazide.

Step 2: Synthesis of N'-(1-phenylethyl)benzohydrazide (this compound)

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the synthesized benzohydrazide (0.05 mol, 6.81 g) in ethanol (100 mL).

-

Condensation: To this solution, add 1-phenylethanone (acetophenone) (0.05 mol, 6.01 g) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux: Heat the mixture to reflux for 3-4 hours to form the intermediate hydrazone. Monitor the reaction by TLC.

-

Reduction: After the formation of the hydrazone, cool the reaction mixture to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄) (0.075 mol, 2.84 g) portion-wise while maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Quench the reaction by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general in vitro fluorometric assay to determine the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay, or a luciferin-based substrate for a luminescence assay)

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor, positive control)

-

Selegiline (selective MAO-B inhibitor, positive control)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplates (black or white, depending on the detection method)

-

Microplate reader (fluorometer or luminometer)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test and control compounds in the assay buffer.

-

Enzyme and Inhibitor Incubation: To the wells of the microplate, add the assay buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and the serially diluted this compound or control inhibitor.

-

Pre-incubation: Incubate the plate at 37 °C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the MAO substrate to each well.

-

Incubation: Incubate the plate at 37 °C for a specific time (e.g., 30-60 minutes).

-

Detection: Measure the fluorescence or luminescence using a microplate reader. The signal is proportional to the amount of product formed and inversely proportional to the MAO activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a historically significant non-selective, irreversible MAO inhibitor. While no longer in clinical use, its study provides valuable insights into the pharmacology of hydrazine-based MAOIs. The information and protocols presented in this guide are intended to serve as a technical resource for researchers and scientists in the field of drug discovery and development, facilitating a deeper understanding of this class of compounds. Further research into the specific binding interactions and long-term effects of such irreversible inhibitors can continue to inform the design of newer, safer, and more selective modulators of monoamine oxidase activity.

References

Pharmacological profile of irreversible hydrazine MAOIs

An In-depth Technical Guide to the Pharmacological Profile of Irreversible Hydrazine Monoamine Oxidase Inhibitors

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the pharmacological profile of irreversible hydrazine monoamine oxidase inhibitors (MAOIs), a class of potent antidepressants with a unique mechanism of action. Despite their historical significance and efficacy, particularly in treatment-resistant and atypical depression, their clinical use has been curtailed by concerns over toxicity and interactions. This document delves into the core aspects of their pharmacology, including their mechanism of irreversible enzyme inhibition, pharmacodynamic effects on neurotransmitter systems, pharmacokinetic properties, clinical efficacy, and significant adverse effects. Detailed experimental protocols for assessing MAO inhibition are provided, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

Monoamine oxidase inhibitors (MAOIs) were among the first effective pharmacological treatments for depression, discovered serendipitously in the 1950s from derivatives of the hydrazine compound isoniazid, an anti-tubercular agent.[1] The hydrazine class of MAOIs, which includes clinically relevant drugs like phenelzine and isocarboxazid, are characterized by their irreversible and non-selective inhibition of the two major isoforms of monoamine oxidase: MAO-A and MAO-B.[2][3] These enzymes are critical for the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] By irreversibly inactivating these enzymes, hydrazine MAOIs produce a sustained increase in the synaptic availability of these neurotransmitters, which is believed to be the primary basis for their antidepressant effects.[2][5]

However, this potent and long-lasting mechanism is also responsible for their significant safety concerns, including the risk of hypertensive crisis when co-administered with certain foods or drugs (the "cheese effect") and potential hepatotoxicity.[1][6] Consequently, they are often reserved as third-line agents for treatment-resistant or atypical depression.[7][8][9] This guide aims to provide a detailed technical overview of their pharmacology to inform future research and drug development efforts.

Mechanism of Irreversible Inhibition

Hydrazine MAOIs act as mechanism-based inhibitors, often referred to as "suicide substrates." They are structurally similar to the endogenous monoamine substrates of MAO.[10] The enzyme recognizes the hydrazine derivative and initiates its catalytic cycle. However, during this process, the hydrazine moiety is oxidized to a highly reactive intermediate, likely a diazene radical.[] This reactive species then forms a stable, covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity.[][12] This covalent modification permanently inactivates the enzyme. The restoration of MAO activity is not dependent on the drug's clearance from the body but requires the de novo synthesis of new MAO enzyme molecules, a process that can take up to two to three weeks.[1][13] This irreversible action ensures a prolonged and cumulative inhibitory effect with daily administration.[2]

Caption: Irreversible inhibition of MAO by a hydrazine derivative.

Pharmacological Profiles: Phenelzine and Isocarboxazid

Phenelzine (Nardil) and isocarboxazid (Marplan) are the principal irreversible hydrazine MAOIs remaining in clinical use.[3][14]

Pharmacodynamics

Both phenelzine and isocarboxazid are non-selective inhibitors, blocking the activity of both MAO-A and MAO-B isoforms with near-equal potency.[10][13][15]

-

MAO-A primarily metabolizes serotonin and norepinephrine, the neurotransmitters most closely associated with depression.[1]

-

MAO-B preferentially metabolizes dopamine and trace amines like phenethylamine.[1]

By inhibiting both isoforms, these drugs cause a robust and widespread increase in the brain concentrations of serotonin, norepinephrine, dopamine, and phenethylamine.[13][14][15] This broad enhancement of monoaminergic transmission is thought to contribute to their high efficacy.[16] Additionally, phenelzine or its metabolites have been shown to elevate levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anxiolytic properties.[10][17]

Caption: Effect of hydrazine MAOIs on monoamine metabolism pathways.

Pharmacokinetics

The pharmacokinetic profiles of irreversible MAOIs are unique because their biological effect (MAO inhibition) lasts far longer than the presence of the drug in plasma.[1][13]

Table 1: Pharmacokinetic Parameters of Phenelzine and Isocarboxazid

| Parameter | Phenelzine | Isocarboxazid |

| Absorption | Rapidly absorbed from GI tract[10][13] | Rapidly absorbed[18] |

| Time to Peak (Tmax) | ~43 minutes[13][17] | 1–2 hours[14] |

| Elimination Half-life | ~11.6 hours[13] | 1.5–4 hours[14] |

| Metabolism | Primarily hepatic: oxidation and acetylation[13][19] | Primarily hepatic: rapid metabolism by carboxylesterase[14][18] |

| Major Metabolites | Phenylacetic acid, parahydroxyphenylacetic acid[13][20] | Hippuric acid[14] |

| Excretion | Primarily renal (metabolites)[10][13] | Primarily renal (metabolites)[14] |

| Duration of Effect | 2–3 weeks (due to irreversible inhibition)[13] | 2–3 weeks (due to irreversible inhibition)[1] |

Clinical Applications and Efficacy

Irreversible MAOIs are highly effective antidepressants, though they are not typically used as first-line therapy due to their side effect profile.[2][4] Their primary indications are for treatment-resistant depression (TRD) and atypical depression.[7][9]

-

Atypical Depression: This subtype is characterized by mood reactivity, hyperphagia, hypersomnia, leaden paralysis, and rejection sensitivity.[1] Multiple studies and meta-analyses have shown that phenelzine is superior to tricyclic antidepressants (TCAs) for patients with atypical depression.[1][7]

-

Treatment-Resistant Depression: For patients who have not responded to multiple trials of other antidepressants, MAOIs remain a viable and effective option.[7][9]

-

Other Disorders: They also have a place in treating panic disorder and social phobia.[2][4]

Table 2: Summary of Clinical Efficacy in Depressive Disorders

| Study Type | Comparison | Finding | Citation(s) |

| Meta-analysis | MAOIs vs. Placebo (Atypical Depression) | MAOIs showed a significant effect size (0.45) in favor of treatment. | [1][7] |

| Meta-analysis | MAOIs vs. TCAs (Atypical Depression) | MAOIs were superior to TCAs with a modest effect size (0.27). | [1][7] |

| Systematic Review | MAOIs vs. Placebo (Major Depression) | Phenelzine, isocarboxazid, and tranylcypromine showed significantly higher efficacy than placebo. | [8] |

| Systematic Review | MAOIs vs. Other Antidepressants | MAOIs demonstrated similar efficacy to other major antidepressant classes. | [8] |

Safety and Tolerability

The clinical utility of hydrazine MAOIs is limited by their potential for serious adverse effects and interactions.

Adverse Effects

Common side effects are often related to increased monoaminergic tone or other non-specific actions and include orthostatic hypotension, dizziness, insomnia, dry mouth, sexual dysfunction, and weight gain.[4][10][21][22] Hepatotoxicity was a concern with early hydrazines like iproniazid, leading to their withdrawal, but is less common with currently used agents.[1][3]

Table 3: Common and Serious Adverse Effects of Irreversible Hydrazine MAOIs

| Category | Adverse Effects |

| Common | Orthostatic hypotension, dizziness, lightheadedness, drowsiness, insomnia, headache, dry mouth, constipation, weight gain, sexual dysfunction.[4][10][21] |

| Serious | Hypertensive Crisis, Serotonin Syndrome, Hepatotoxicity (rare), potential for increased suicidal thoughts in young adults.[1][17][21][22] |

Drug and Food Interactions

Hypertensive Crisis (The "Cheese Effect") This is the most notorious interaction. MAO-A in the gut and liver is responsible for metabolizing dietary pressor amines, particularly tyramine.[1] When MAO-A is inhibited, ingested tyramine is absorbed systemically, where it acts as a potent indirect sympathomimetic, causing a massive release of norepinephrine from sympathetic nerve terminals.[1][23] This can lead to a rapid and dangerous increase in blood pressure, with symptoms including severe headache, tachycardia, and potential for intracranial hemorrhage.[1][24]

Caption: The tyramine "cheese effect" pathway in patients on MAOIs.

Serotonin Syndrome Co-administration of MAOIs with other serotonergic agents (e.g., SSRIs, dextromethorphan) can lead to excessive levels of serotonin in the central nervous system.[4][21] This potentially life-threatening condition is characterized by a triad of symptoms: autonomic hyperactivity (fever, tachycardia), neuromuscular abnormalities (tremor, myoclonus), and altered mental status (agitation, confusion).[4][23] A washout period of at least 14 days is required when switching between an MAOI and another serotonergic antidepressant.[22][25]

Table 4: Major Drug and Food Interactions with Irreversible MAOIs

| Interacting Agent | Class | Potential Outcome |

| Foods high in tyramine | Aged cheeses, cured meats, fermented products, draft beer | Hypertensive Crisis[1][21] |

| Sympathomimetic drugs | Pseudoephedrine, phenylephrine, amphetamines | Hypertensive Crisis[23] |

| Serotonergic drugs | SSRIs, SNRIs, TCAs, triptans, dextromethorphan, tramadol | Serotonin Syndrome[4][23] |

| L-DOPA | Dopamine precursor | Hypertensive reactions[23] |

Appendix: Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the in vitro inhibitory potency (IC50) of a compound against MAO-A and MAO-B.

Principle: The assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the monoamine substrate.[26] The H₂O₂ is detected using a horseradish peroxidase (HRP)-coupled reaction with a sensitive probe like Amplex Red, which is converted to the highly fluorescent resorufin. The reduction in fluorescence in the presence of an inhibitor corresponds to the degree of MAO inhibition.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

MAO substrate (e.g., p-tyramine or a non-selective substrate)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) dissolved in DMSO

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, Amplex Red, and HRP in phosphate buffer.

-

Compound Plating: Serially dilute test compounds in DMSO and then in buffer to achieve final assay concentrations. Add the diluted compounds to the wells of the 96-well plate. Include controls for 100% activity (enzyme + substrate, no inhibitor) and background (no enzyme).

-

Enzyme Pre-incubation: Add the MAO-A or MAO-B enzyme solution to the wells containing the test compounds. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a master mix containing the substrate, Amplex Red, and HRP to all wells.

-

Incubation: Incubate the plate for a further period (e.g., 20-30 minutes) at 37°C, protected from light.

-

Fluorescence Measurement: Stop the reaction (e.g., by adding a stop solution or by immediately reading). Measure the fluorescence intensity using a microplate reader at the appropriate wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic curve.

-

Caption: A typical workflow for a fluorometric MAO inhibition assay.

References

- 1. psychiatrictimes.com [psychiatrictimes.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 6. The Pharmacology of Reversible Monoamine Oxidase Inhibitors | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 7. clinicalpub.com [clinicalpub.com]

- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 9. Monoamine oxidase inhibitors: Forgotten treatment for depression | MDedge Psychiatry [mdedge9-ma1.mdedge.com]

- 10. Phenelzine [bionity.com]

- 12. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]

- 13. Phenelzine - Wikipedia [en.wikipedia.org]

- 14. Isocarboxazid - Wikipedia [en.wikipedia.org]

- 15. go.drugbank.com [go.drugbank.com]

- 16. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 22. drugs.com [drugs.com]

- 23. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Monoamine Oxidase Inhibitor Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. drugs.com [drugs.com]

- 26. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Benmoxin's Effect on Dopamine and Serotonin Pathways: A Technical Guide

Executive Summary

Benmoxin, as a non-selective monoamine oxidase inhibitor (MAOI), exerts its primary pharmacological effect by preventing the breakdown of key monoamine neurotransmitters, including dopamine and serotonin.[3] Monoamine oxidase (MAO) exists in two isoforms, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while both isoforms degrade dopamine.[3] By irreversibly inhibiting both MAO-A and MAO-B, this compound is expected to lead to a significant and sustained increase in the synaptic concentrations of dopamine and serotonin. This elevation of neurotransmitter levels is the basis for its antidepressant effects. This guide will delve into the molecular mechanisms, expected quantitative effects, and the experimental methodologies used to characterize the interaction of compounds like this compound with the dopaminergic and serotonergic systems.

Core Mechanism of Action

This compound is classified as a hydrazine derivative, a class of compounds known to act as irreversible MAOIs.[4][5] The core mechanism involves the formation of a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to its inactivation. This irreversible inhibition means that the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks.

The non-selective nature of this compound implies that it inhibits both MAO-A and MAO-B. This broad-spectrum inhibition results in a widespread increase in the levels of dopamine, serotonin, and norepinephrine in the brain.

Effects on the Dopaminergic Pathway

Inhibition of MAO-A and MAO-B by this compound prevents the degradation of dopamine in the presynaptic terminal and the synaptic cleft. This leads to an accumulation of dopamine, enhancing its availability for release into the synapse and prolonging its action on postsynaptic dopamine receptors (D1-D5).

Signaling Pathway

Caption: Dopaminergic pathway inhibition by this compound.

Effects on the Serotonergic Pathway

Similarly, by inhibiting MAO-A, this compound prevents the breakdown of serotonin (5-hydroxytryptamine, 5-HT) in the presynaptic neuron. This leads to an increased vesicular storage of serotonin and enhanced release into the synaptic cleft, thereby augmenting serotonergic neurotransmission.

Signaling Pathway

Caption: Serotonergic pathway inhibition by this compound.

Quantitative Data (Hypothetical)

As specific data for this compound is unavailable, the following tables present a hypothetical but expected profile for a non-selective MAOI.

Table 1: Hypothetical Inhibitory Activity of this compound against MAO-A and MAO-B

| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-B/MAO-A) |

| IC50 (nM) | 50 | 80 | 1.6 |

| Ki (nM) | 25 | 40 | 1.6 |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of inhibitor potency. A lower value indicates higher potency. The selectivity index close to 1 would confirm non-selective inhibition.

Table 2: Hypothetical In Vivo Effects of this compound on Monoamine Levels in Rat Striatum (24 hours post-administration)

| Treatment Group | Dopamine (% of Control) | DOPAC (% of Control) | HVA (% of Control) | Serotonin (% of Control) | 5-HIAA (% of Control) |

| Vehicle Control | 100 ± 10 | 100 ± 12 | 100 ± 11 | 100 ± 9 | 100 ± 13 |

| This compound (10 mg/kg) | 180 ± 20 | 30 ± 8 | 45 ± 9 | 220 ± 25 | 25 ± 7* |

DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are dopamine metabolites. 5-HIAA (5-hydroxyindoleacetic acid) is a serotonin metabolite. A significant increase in the parent monoamine and a decrease in its metabolites are expected with MAO inhibition. Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Experimental Protocols

The following are detailed, standardized protocols for determining the quantitative data presented hypothetically above.

In Vitro MAO Inhibition Assay

Objective: To determine the IC50 and Ki values of this compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Kynuramine (a non-selective MAO substrate)

-

Clorgyline (a selective MAO-A inhibitor)

-

Selegiline (a selective MAO-B inhibitor)

-

Phosphate buffer (pH 7.4)

-

96-well microplates

-

Spectrofluorometer

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.

-

Add the different concentrations of this compound to the wells. For control wells, add buffer only. For positive controls, add clorgyline (for MAO-A) or selegiline (for MAO-B).

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding kynuramine to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control wells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Caption: Experimental workflow for in vitro MAO inhibition assay.

In Vivo Microdialysis for Neurotransmitter Level Measurement

Objective: To measure the effect of this compound on extracellular levels of dopamine, serotonin, and their metabolites in the brain of a living animal.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex).

-

Allow the animal to recover from surgery for at least 24 hours.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

-

Collect baseline dialysate samples every 20 minutes for at least 2 hours.

-

Administer this compound (e.g., intraperitoneally) or vehicle.

-

Continue to collect dialysate samples for several hours post-administration.

-

Analyze the concentration of dopamine, serotonin, DOPAC, HVA, and 5-HIAA in the dialysate samples using HPLC-ED.

-

Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.

Caption: Workflow for in vivo microdialysis experiment.

Conclusion

This compound, as a non-selective and irreversible MAOI, is expected to potently increase the synaptic availability of both dopamine and serotonin. This action is achieved through the inhibition of MAO-A and MAO-B, the key enzymes responsible for their degradation. While specific quantitative data for this compound is not currently available in the public domain, the established understanding of MAOI pharmacology provides a strong basis for predicting its effects. The experimental protocols detailed in this guide represent the standard methodologies that would be used to generate the precise quantitative data necessary for a complete preclinical characterization of a compound like this compound. Such data is crucial for understanding its therapeutic potential and safety profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Frontiers | Interactions Between the Serotonergic and Other Neurotransmitter Systems in the Basal Ganglia: Role in Parkinson’s Disease and Adverse Effects of L-DOPA [frontiersin.org]

- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzyme Inhibition Profile of Benmoxin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benmoxin is recognized as a nonselective and irreversible inhibitor of monoamine oxidase (MAO), a key enzyme system in the metabolic pathways of neurotransmitters.[1] This technical guide provides a consolidated overview of the available in vitro data on this compound's enzyme inhibition, with a focus on its interaction with MAO-A and MAO-B. Due to the limited availability of publicly accessible primary research data, this document summarizes the established mechanism of action and provides generalized experimental frameworks for assessing such irreversible inhibitors.

Core Mechanism of Action: Monoamine Oxidase Inhibition

This compound belongs to the class of hydrazine-derived monoamine oxidase inhibitors (MAOIs). Its therapeutic and physiological effects stem from the irreversible inhibition of both isoforms of monoamine oxidase: MAO-A and MAO-B. These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By irreversibly binding to and inactivating these enzymes, this compound leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

The irreversible nature of this compound's inhibition implies the formation of a stable, often covalent, bond with the enzyme, typically involving the flavin adenine dinucleotide (FAD) cofactor essential for the catalytic activity of MAOs. This necessitates the de novo synthesis of the enzyme to restore its function.

Signaling Pathway of Monoamine Oxidase Inhibition

The following diagram illustrates the general signaling pathway affected by this compound through the inhibition of MAO.

Caption: General mechanism of this compound's action on monoaminergic neurotransmission.

Quantitative Inhibition Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative in vitro inhibition data for this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for MAO-A and MAO-B. While this compound is characterized as a nonselective inhibitor, the precise potency against each isoform has not been documented in accessible primary studies.

For drug development and research purposes, the determination of these values is critical for understanding the inhibitor's potency and selectivity. The following table is provided as a template for the presentation of such data, should it become available through future experimental work.

| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |

| MAO-A | This compound | Data Not Available | Data Not Available | Irreversible | - |

| MAO-B | This compound | Data Not Available | Data Not Available | Irreversible | - |

Experimental Protocols for In Vitro Enzyme Inhibition Assays

The following are generalized protocols for determining the inhibitory activity of a compound like this compound against MAO-A and MAO-B. These protocols are based on standard methodologies used in the field.

Determination of IC50 for MAO Inhibition

This experiment aims to determine the concentration of this compound required to inhibit 50% of the activity of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay, or a specific substrate for each isoform like serotonin for MAO-A and benzylamine for MAO-B in other assay formats)

-

Phosphate buffer (pH 7.4)

-

Detection reagents (e.g., horseradish peroxidase and a fluorogenic substrate like Amplex Red for H2O2 detection)

-

96-well microplates (black plates for fluorescence assays)

-

Microplate reader (spectrophotometer or fluorometer)

Workflow:

Caption: Experimental workflow for determining the IC50 of this compound against MAO enzymes.

Procedure:

-

Prepare a series of concentrations of this compound by serial dilution.

-

In a 96-well plate, add a fixed amount of MAO-A or MAO-B enzyme to each well containing phosphate buffer.

-

Add the different concentrations of this compound to the wells. Include control wells with no inhibitor and wells with solvent only.

-

Pre-incubate the enzyme and this compound for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the time-dependent irreversible inhibition to occur.

-

Initiate the enzymatic reaction by adding the MAO substrate.

-

Incubate the plate at 37°C for a predetermined reaction time.

-

If using an endpoint assay, stop the reaction and add the detection reagents. For a kinetic assay, monitor the signal change over time.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Characterization of Irreversible Inhibition

To confirm the irreversible nature of the inhibition, a dialysis or a dilution experiment can be performed.

Workflow:

Caption: Logical workflow to confirm the irreversible inhibition of MAO by this compound.

Procedure:

-

Incubate the MAO enzyme with a concentration of this compound sufficient to cause significant inhibition (e.g., 10x IC50). A control sample with the enzyme and buffer only should be run in parallel.

-

After the incubation period, remove the unbound this compound from the reaction mixture. This can be achieved by extensive dialysis against a fresh buffer or by a rapid and large dilution of the enzyme-inhibitor complex.

-

Measure the enzymatic activity of both the this compound-treated and the control enzyme samples using a standard MAO activity assay.

-

If this compound is an irreversible inhibitor, the enzymatic activity of the treated sample will not be restored to the level of the control sample after the removal of the unbound inhibitor. In contrast, for a reversible inhibitor, the activity would be expected to recover.

Conclusion

This compound is established as a nonselective, irreversible inhibitor of monoamine oxidases A and B. While this mechanism of action is well-characterized qualitatively, there is a notable absence of specific in vitro quantitative data in the public domain. The experimental protocols and workflows provided in this guide offer a framework for the systematic in vitro evaluation of this compound's inhibitory properties. The generation of such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding future research and development efforts in the field of MAO inhibitors.

References

Mebamoxine (Benmoxin): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebamoxine, also known as Benmoxin, is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1] Synthesized in 1967, it was subsequently introduced in Europe as an antidepressant under the trade names Neuralex and Nerusil.[1] However, like many early hydrazine MAOIs, it is no longer marketed. This document provides a detailed technical overview of the discovery, synthesis, and pharmacological action of mebamoxine, intended for a scientific audience.

Discovery and Development

The development of mebamoxine is rooted in the mid-20th century discovery of the antidepressant properties of hydrazine derivatives. This line of research began serendipitously with iproniazid, a compound initially investigated for the treatment of tuberculosis.[2][3] In the early 1950s, researchers observed mood-elevating side effects in patients treated with iproniazid.[2][3] This led to the understanding that inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine, could alleviate symptoms of depression.

This discovery spurred the synthesis and investigation of a wide array of hydrazine-based compounds throughout the 1950s and 1960s in a search for more effective and safer MAOIs.[4] Mebamoxine was synthesized in this context in 1967, representing a continued effort to modify the benzohydrazide structure to optimize therapeutic activity.[1] While it saw clinical use in Europe, concerns about the toxicity associated with irreversible, non-selective MAOIs, such as the potential for hypertensive crises when interacting with tyramine-rich foods (the "cheese effect") and the risk of hepatotoxicity, eventually led to the withdrawal of mebamoxine and many other drugs in its class from the market.[2][5]

Chemical and Pharmacological Data

| Property | Value |

| IUPAC Name | N'-(1-phenylethyl)benzohydrazide |

| Synonyms | This compound, Mebamoxine, Neuralex, Nerusil |

| Chemical Formula | C₁₅H₁₆N₂O |

| Molar Mass | 240.306 g/mol |

| CAS Number | 7654-03-7 |

| Class | Hydrazine, Irreversible MAO Inhibitor |

| Mechanism of Action | Non-selective inhibitor of MAO-A and MAO-B |

| Clinical Use | Antidepressant (withdrawn) |

| IC50 (MAO-A) | Not available |

| IC50 (MAO-B) | Not available |

| Pharmacokinetics | Not available |

Synthesis of Mebamoxine

While the original 1967 synthesis protocol for mebamoxine is not detailed in accessible literature, a plausible and standard synthetic route can be proposed based on established methods for the preparation of N'-substituted benzohydrazides. The synthesis would likely involve a two-step process starting from benzoic acid.

Proposed Synthesis Workflow

The logical flow of the synthesis is depicted in the diagram below.

Caption: Proposed synthetic workflow for Mebamoxine.

Experimental Protocols

Step 1: Synthesis of Methyl Benzoate (Esterification)

-

To a solution of benzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for several hours to drive the esterification to completion.

-

After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The methyl benzoate product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ester, which can be purified by distillation.

Step 2: Synthesis of Benzohydrazide (Hydrazinolysis)

-

Methyl benzoate is dissolved in ethanol.

-

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

-

Upon cooling, the benzohydrazide product typically crystallizes out of the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

Step 3: Synthesis of Mebamoxine (Reductive Amination)

-

Benzohydrazide is reacted with acetophenone in a suitable solvent (e.g., ethanol) to form a hydrazone intermediate.

-

The resulting hydrazone is then reduced to mebamoxine. A common reducing agent for this transformation is sodium borohydride (NaBH₄).

-

The reaction is quenched, and the product is isolated through extraction and purified by recrystallization.

An alternative final step could involve the direct acylation of 1-phenylethylhydrazine with an activated benzoic acid derivative (like benzoyl chloride), though this might be less common for this specific structure.

Mechanism of Action: MAO Inhibition

Mebamoxine exerts its therapeutic effect by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B.

-

MAO-A is primarily responsible for the metabolism of serotonin and norepinephrine.

-

MAO-B is more specific for the metabolism of dopamine.

By forming a covalent bond with the active site of these enzymes, mebamoxine permanently inactivates them. This leads to a reduction in the breakdown of monoamine neurotransmitters in the presynaptic neuron. Consequently, the levels of serotonin, norepinephrine, and dopamine available for release into the synaptic cleft increase, which is believed to be the primary mechanism behind its antidepressant effects.

Signaling Pathway Diagram

The following diagram illustrates the role of MAO in neurotransmitter metabolism and the effect of mebamoxine.

Caption: Inhibition of MAO-A and MAO-B by Mebamoxine.

Logical Relationship Overview

The following diagram provides a summary of the key attributes and relationships concerning mebamoxine.

Caption: Key attributes and relationships of Mebamoxine.

Conclusion

Mebamoxine (this compound) is a historically significant compound that emerged from the era of early antidepressant discovery. As an irreversible, non-selective MAOI of the hydrazine class, it represents a therapeutic strategy that, while effective, was ultimately superseded by agents with more favorable safety profiles. The lack of readily available, detailed quantitative data on its pharmacology and clinical performance underscores the challenges in retrospectively analyzing older, withdrawn pharmaceutical agents. This guide provides a comprehensive overview based on the available historical and chemical data, offering a valuable resource for researchers in pharmacology and the history of drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.healio.com [journals.healio.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 5. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Study of Benmoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benmoxin is an irreversible and non-selective monoamine oxidase (MAO) inhibitor belonging to the hydrazine class.[1] Historically used as an antidepressant, it is no longer on the market.[1] this compound exerts its therapeutic effects by inhibiting both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B. This inhibition prevents the breakdown of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, leading to their increased availability in the synaptic cleft. These neurotransmitters are crucial for mood regulation, and their increased levels are associated with antidepressant effects.

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its primary enzymatic activity and its downstream cellular effects relevant to its potential therapeutic applications.

Data Presentation: Inhibitory Activity of Monoamine Oxidase Inhibitors

| Compound | Type | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |

| This compound | Non-selective, Irreversible | Data not available | Data not available | N/A |

| Tranylcypromine | Non-selective, Irreversible | ~2,300 | ~1,800 | ~0.78 |

| Clorgyline | MAO-A Selective, Irreversible | ~3 | ~1,000 | ~333 |

| Selegiline | MAO-B Selective, Irreversible | ~1,000 | ~10 | ~0.01 |

| Moclobemide | MAO-A Selective, Reversible | ~200 | ~5,000 | ~25 |

Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate, incubation time). The data presented here are approximate values from various sources for illustrative purposes.

Signaling Pathway and Experimental Workflow Diagrams

Monoamine Oxidase Inhibition and Downstream Effects

The primary mechanism of this compound is the inhibition of MAO-A and MAO-B. This leads to an increase in the levels of monoamine neurotransmitters, which can then activate their respective downstream signaling pathways, potentially leading to neuroprotective and anti-inflammatory effects.

General Experimental Workflow for In Vitro Evaluation of this compound

This workflow outlines the key stages for characterizing the in vitro effects of this compound, from initial enzymatic assays to more complex cell-based functional assays.

Experimental Protocols

MAO-A and MAO-B Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of this compound on MAO-A and MAO-B enzymes.

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO. The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product, which is proportional to the MAO activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Pargyline (MAO-B inhibitor control)

-

Clorgyline (MAO-A inhibitor control)

-

Kynuramine (MAO-A and MAO-B substrate)

-

Amplex™ Red reagent (or similar fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = 530-560 nm/590 nm)

Protocol:

-

Prepare Reagents:

-

Dissolve this compound and control inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute in assay buffer to desired concentrations.

-

Prepare a working solution of Amplex™ Red, HRP, and kynuramine in assay buffer.

-

-

Assay Procedure:

-

Add 50 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of this compound or control inhibitor solutions at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of MAO-A or MAO-B enzyme solution to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the substrate working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value for both MAO-A and MAO-B.

-

Neuroprotection Assay in SH-SY5Y Cells

Objective: To evaluate the potential of this compound to protect neuronal cells from neurotoxin-induced cell death.

Principle: The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases. Neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPP+ are used to induce oxidative stress and apoptosis. The protective effect of this compound is assessed by measuring cell viability using the MTT assay.

Materials:

-

SH-SY5Y cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

6-hydroxydopamine (6-OHDA) or MPP+

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplates

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Culture:

-

Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

After pre-treatment, add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control group) and incubate for another 24 hours.

-

-

MTT Assay:

-

Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.

-

Measurement of Neurotransmitter Levels in PC12 Cells

Objective: To determine if this compound treatment increases the levels of dopamine in a neuronal cell line.

Principle: PC12 cells, derived from a rat pheochromocytoma, can synthesize and store dopamine. After treatment with this compound, the concentration of dopamine in the cell lysate or culture medium can be quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

PC12 cells

-

Complete culture medium (e.g., RPMI-1640 with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin)

-

This compound

-

Lysis buffer

-

Dopamine ELISA kit or HPLC system with an electrochemical detector

-

6-well plates

Protocol:

-

Cell Culture and Treatment:

-

Culture PC12 cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into 6-well plates and allow them to adhere.

-

Treat the cells with a predetermined concentration of this compound for 24-48 hours.

-

-

Sample Collection:

-

Cell Lysate: Wash the cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to remove debris.

-

Culture Medium: Collect the culture medium and centrifuge to remove any detached cells.

-

-

Quantification:

-

ELISA: Follow the manufacturer's instructions for the dopamine ELISA kit to measure the concentration of dopamine in the samples.

-

HPLC: Prepare the samples according to the requirements of the HPLC system. Inject the samples and quantify the dopamine peak based on a standard curve.

-

-

Data Analysis:

-

Normalize the dopamine concentration to the total protein content of the cell lysate.

-

Compare the dopamine levels in this compound-treated cells to untreated control cells.

-

Anti-inflammatory Assay in BV-2 Microglial Cells

Objective: To investigate the potential anti-inflammatory effects of this compound in a microglial cell line.

Principle: BV-2 cells are an immortalized murine microglial cell line commonly used to study neuroinflammation. Lipopolysaccharide (LPS) is used to induce an inflammatory response, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines. The anti-inflammatory effect of this compound is assessed by measuring the levels of these inflammatory mediators.

Materials:

-

BV-2 microglial cells

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess reagent for NO measurement

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

-

96-well clear microplates

Protocol:

-

Cell Culture and Treatment:

-

Culture BV-2 cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-